molecular formula C22H21N3O3 B11028045 methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate

Cat. No.: B11028045
M. Wt: 375.4 g/mol
InChI Key: LCBZBCAXXPQBNT-UHFFFAOYSA-N
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Description

Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound featuring a pyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimido[1,2-a]benzimidazole core, followed by functional group modifications to introduce the methyl, oxo, and phenylethyl groups.

    Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrimido[1,2-a]benzimidazole ring. This can be achieved through a condensation reaction between a benzimidazole derivative and a suitable pyrimidine precursor under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of the methyl and oxo groups through alkylation and oxidation reactions, respectively. The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Formation of the Pyrimido[1,2-a]Benzimidazol-4(1H)-one Core

The synthesis of this heterocyclic scaffold likely involves cyclization reactions of diamine precursors with carbonyl-containing substrates. For example:

  • Amine-carbonyl condensation : Reaction of a diamine (e.g., 1,2-diaminobenzene ) with a carbonyl source (e.g., oxaloacetic acid ) under acidic conditions could form the benzimidazolone core.

  • Pyrimidine ring fusion : Subsequent coupling with a pyrimidine precursor (e.g., 4,6-diaminopyrimidine ) may generate the fused pyrimido[1,2-a]benzimidazol structure .

Esterification of the Acetate Group

The methyl ester moiety is typically introduced via esterification :

  • Acetyl transfer : Reaction of the carboxylic acid derivative with methanol in the presence of a catalyst (e.g., HCl or SOCl₂ ) forms the methyl ester .

  • Alkylation : Alternatively, the ester could be formed by reacting the acid with an alkyl halide (e.g., methyl iodide ) under basic conditions .

Key Reaction Conditions and Reagents

Reaction Step Reagents/Conditions References
Pyrimido[1,2-a]benzimidazol core formation Diamine + carbonyl compound (e.g., oxaloacetic acid), acidic conditions (e.g., HCl)
Alkylation (2-phenylethyl substitution) DIPEA, DMSO, CsF, 50–80°C, 4–17 hours
Esterification Methanol, SOCl₂ or HCl, reflux
Purification SCX cartridge elution with MeOH/2N NH₃ in MeOH

Cyclization and Ring Fusion

The formation of the fused pyrimido[1,2-a]benzimidazol system requires precise control of reaction conditions to ensure regioselectivity. Acidic conditions facilitate cyclization by protonating the carbonyl oxygen, enhancing nucleophilic attack by the amine .

Stability of the Ester Group

The methyl ester is susceptible to hydrolysis under basic or acidic conditions. Synthesis protocols must balance ester formation efficiency with minimizing hydrolysis during subsequent steps .

Steric Effects

The bulky 2-phenylethyl group at position 3 may hinder access to reactive sites, necessitating elevated temperatures or prolonged reaction times for substitution .

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of C17H18N4O3C_{17}H_{18}N_4O_3 and a molecular weight of approximately 342.35 g/mol. Its structure features a pyrimidine ring fused with a benzimidazole moiety, which is significant for its biological activity.

Physical Properties

  • Melting Point: Not specified in available literature.
  • Solubility: Soluble in organic solvents; specific solubility data not extensively documented.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of pyrimidine and benzimidazole compounds. Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has shown potential against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several synthesized compounds, including those with similar structural features to this compound. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Research

The compound's structural characteristics suggest it may inhibit specific cancer cell lines. Research on related compounds indicates that modifications to the pyrimidine and benzimidazole structures can enhance anticancer activity.

Case Study: Structure-Activity Relationship

A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that certain substitutions increased their efficacy against cancer cell lines such as HeLa and L363. These findings imply that this compound could be further explored for its anticancer properties through similar modifications .

Drug Development

The compound's unique structure makes it a candidate for further development as a pharmaceutical agent. Its potential for modification allows researchers to create analogs with improved bioavailability and efficacy.

Case Study: Prodrug Development

Research on prodrugs derived from similar heterocyclic compounds has shown promise in enhancing cellular uptake and therapeutic effectiveness. For instance, prodrugs designed from related structures have demonstrated increased potency in inhibiting specific molecular targets associated with cancer progression .

Mechanism of Action

The mechanism by which methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is unique due to its specific combination of functional groups and its pyrimido[1,2-a]benzimidazole core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Biological Activity

Methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis and biological evaluation of derivatives in this class have been extensively studied, revealing a broad spectrum of pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound includes key functional groups that contribute to its biological activity. The compound features a pyrimidine ring fused with a benzimidazole moiety, which is known for enhancing biological interactions. The molecular formula is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, and its molecular weight is approximately 300.32 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The methodologies often employ various catalysts and solvents to optimize yield and purity. For example, recent studies have demonstrated the use of microwave-assisted synthesis techniques that significantly reduce reaction times while improving yields.

Antimicrobial Activity

Research has shown that compounds within the pyrimido[1,2-a]benzimidazole class exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. One study reported that derivatives showed zones of inhibition comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Properties

This compound has also been evaluated for anticancer activity. In vitro assays using breast cancer cell lines (e.g., MDA-MB-231) revealed that the compound induced apoptosis through mechanisms involving the upregulation of pro-apoptotic factors such as P53 and Bax while downregulating anti-apoptotic proteins like Bcl2 . This dual action suggests a promising therapeutic avenue for cancer treatment.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures and reduce inflammation in animal models. The mechanism appears to involve the modulation of signaling pathways related to inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have documented the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound against four bacterial strains (E. coli, S. aureus, P. aeruginosa, and K. pneumoniae). The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Cancer Cell Line Study : In another investigation involving MCF-7 breast cancer cells, the compound showed a 38-fold increase in apoptosis compared to control groups when treated at optimal concentrations .
  • Anti-inflammatory Assessment : A recent study assessed the anti-inflammatory effects using an animal model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl [2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate?

The compound can be synthesized via multi-step condensation and cyclization reactions. For example:

  • Step 1 : React 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds under solvent-free conditions at 60–80°C to form the pyrimido-benzimidazole core .
  • Step 2 : Introduce the 2-phenylethyl substituent via alkylation using 2-phenylethyl bromide in the presence of a base like K2_2CO3_3 in DMF .
  • Step 3 : Esterify the final intermediate with methyl chloroacetate under reflux in anhydrous THF .

Q. What safety protocols are critical when handling this compound in the lab?

Key safety measures include:

  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • First Aid : For inhalation exposure, move to fresh air and administer artificial respiration if necessary. For skin contact, wash with soap and water for 15 minutes .

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl ester at δ ~3.7 ppm and pyrimidine carbonyl at δ ~170 ppm) .
  • Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]+^+ calculated vs. observed) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (tolerance <0.4%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimido-benzimidazole core synthesis?

Optimization strategies:

  • Catalyst Screening : Use Cs2_2CO3_3 instead of K2_2CO3_3 to enhance nucleophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents like DMF improve solubility of intermediates (yields increase by ~20% vs. THF) .
  • Temperature Control : Maintain 60–70°C during cyclization to avoid side-product formation (e.g., over-oxidation) .

Table 1 : Yield Comparison Under Different Conditions

ConditionYield (%)Purity (%)Reference
DMF, 60°C, Cs2_2CO3_37899
THF, 80°C, K2_2CO3_36295

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?

  • Deuterated Solvent Effects : Re-run NMR in CDCl3_3 vs. DMSO-d6_6 to identify solvent-dependent shifts .
  • HSQC/HMBC Experiments : Resolve ambiguous coupling by mapping 1^1H-13^13C correlations .
  • X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities (e.g., keto-enol equilibrium in the pyrimidine ring) .

Q. What computational methods predict the compound’s binding affinity for biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases or proteases). For example, the 2-phenylethyl group shows hydrophobic packing in ATP-binding pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Table 2 : Docking Scores for Analogues

CompoundBinding Energy (kcal/mol)Target ProteinReference
Parent-9.2EGFR Kinase
9c (Fluoro)-10.1EGFR Kinase

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

  • Electron-Withdrawing Groups : Fluorine at the phenyl ring (e.g., analogue 9b) enhances metabolic stability and kinase inhibition (IC50_{50} = 0.8 μM vs. 2.1 μM for parent) .
  • Steric Effects : Bulkier substituents (e.g., bromine in 9c) reduce solubility but improve target selectivity .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ester group .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidative degradation .

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[2-methyl-4-oxo-3-(2-phenylethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetate

InChI

InChI=1S/C22H21N3O3/c1-15-17(13-12-16-8-4-3-5-9-16)21(27)25-19-11-7-6-10-18(19)23-22(25)24(15)14-20(26)28-2/h3-11H,12-14H2,1-2H3

InChI Key

LCBZBCAXXPQBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1CC(=O)OC)CCC4=CC=CC=C4

Origin of Product

United States

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